Creatinol sulfate

Description

Properties

IUPAC Name |

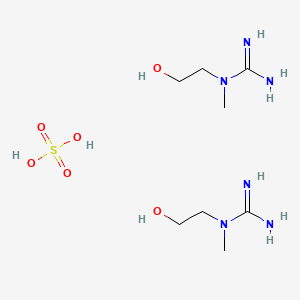

1-(2-hydroxyethyl)-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N3O.H2O4S/c2*1-7(2-3-8)4(5)6;1-5(2,3)4/h2*8H,2-3H2,1H3,(H3,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBBURPYFRPXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=N)N.CN(CCO)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50648-53-8 | |

| Record name | Creatinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[N-(2-hydroxyethyl)-N-methylguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2845U0LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Physico Chemical Characterization for Research Purity

Deliberate Chemical Synthesis Pathways for Creatinol Sulfate (B86663)

The synthesis of creatinol sulfate for research purposes demands precise control over reaction conditions to ensure high purity and yield. The pathways typically involve the formation of a guanidine (B92328) functional group and subsequent salt formation with sulfuric acid.

A primary synthetic route to this compound involves a multi-step process starting from fundamental chemical precursors. reagent.co.uk A key method is the chemical reaction between N-methyl-amino-ethanol, cyanamide (B42294), and sulfuric acid. google.com

The reaction can be conceptualized in the following stages:

Guanidination: N-methyl-amino-ethanol acts as the amine substrate. Cyanamide serves as the guanidinating agent, reacting with the secondary amine of N-methyl-amino-ethanol to form the guanidine moiety. This step forms the core creatinol base, N-methyl-N-(2-hydroxyethyl)guanidine.

Salt Formation: The resulting creatinol base is then reacted with sulfuric acid. The basic guanidine group is protonated by the strong acid, forming the this compound salt. This not only isolates the compound but can also improve its stability and handling properties.

An alternative conceptual pathway involves the use of S-methylisothiourea sulfate, which can react with N-methylglycinate in processes for producing creatine (B1669601). googleapis.com A similar reaction with N-methyl-amino-ethanol could potentially be employed. Another approach described in the literature for forming substituted guanidinium (B1211019) compounds involves reacting urea (B33335) with dialkyl sulfates to create isourea derivatives, which are then reacted with primary or secondary amines. googleapis.com

A patent also describes the formation of a "protected this compound" by reacting a creatinol compound with sulfuric acid, which serves as a transitional compound in the synthesis of creatinol O-phosphate. google.comnbinno.com This highlights the role of sulfation in modifying the creatinol molecule.

Table 1: Precursors in this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| N-methyl-amino-ethanol | C₃H₉NO | Provides the core N-methyl-N-(2-hydroxyethyl) backbone. |

| Cyanamide | CH₂N₂ | Acts as a reagent for guanidine group formation. |

This table is generated based on information from referenced sources.

While this compound itself does not possess stereoisomers, controlling reaction selectivity is paramount to prevent the formation of impurities. The synthesis of related guanidino compounds is known to produce contaminants such as dihydrotriazine and creatinine (B1669602) if not properly controlled. researchgate.net

Key parameters for controlling selectivity include:

pH Control: Maintaining an appropriate pH is crucial during the guanidination step to ensure the desired reaction proceeds efficiently while minimizing side reactions. For related creatine synthesis, reactions are often carried out at a pH between 9 and 11. googleapis.com

Temperature Management: The reaction temperature must be carefully controlled. The alkylation of urea, for instance, is a highly exothermic reaction where low temperatures are used to increase yield and selectivity. googleapis.com

Stoichiometry and Reagent Addition: The molar ratios of reactants must be optimized. A semi-batchwise procedure, where one reagent is metered into the other over a period, can help control reaction rates and temperature, thereby improving selectivity. googleapis.com

These control methodologies are essential for directing the reaction toward the desired product and minimizing the need for extensive downstream purification.

Scaling the synthesis of this compound from a laboratory bench to produce larger quantities for research requires addressing several factors to maintain consistency, purity, and safety.

Process Optimization: As production volume increases, direct translation of lab-scale procedures is often inefficient. Optimization of reaction time, temperature, and agitation is necessary. Using less expensive, yet high-quality, starting materials is also a critical consideration to manage costs. google.com

Heat Management: Exothermic reactions pose a greater challenge at scale. Efficient heat exchange systems are required to maintain the optimal reaction temperature and prevent thermal runaway, which could lead to decreased selectivity and the formation of degradation products. googleapis.com

Purification Techniques: While laboratory-scale purification might rely on simple crystallization, larger scales may necessitate more robust methods. Techniques such as recrystallization from appropriate solvent systems and filtration are employed to remove impurities effectively. The goal is to achieve high purity, often exceeding 99%, as demonstrated in the synthesis of related compounds like creatine monohydrate. googleapis.com

Throughput and Yield: In scaling up, there is often a trade-off between throughput (the amount of product produced in a given time), purity, and yield. rotachrom.com Process development aims to find an optimal balance to produce the required quantity of research material efficiently and cost-effectively. researchgate.net

Methodologies for Controlling Reaction Stereochemistry and Selectivity

Rigorous Analytical Techniques for Research-Grade Purity and Structural Authenticity

To guarantee that the synthesized this compound is of research-grade quality, a suite of rigorous analytical methods is employed. These techniques confirm the compound's identity, determine its purity, and quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary tools for assessing the purity of this compound and profiling any impurities. dyadlabs.com

Methodology: These techniques separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like this compound, reversed-phase chromatography on columns like C18 is common. researchgate.net The mobile phase often consists of an aqueous buffer (e.g., containing ammonium (B1175870) sulfate) and an organic modifier like acetonitrile. researchgate.netsielc.com

Impurity Detection: The goal is to develop a method with sufficient resolution to separate the main this compound peak from potential impurities. These can include unreacted precursors, side-products from the synthesis, and degradation products like creatinine. researchgate.net A simple and sensitive LC method with UV detection has been successfully developed for the simultaneous determination of creatine and creatinine. researchgate.net

Advanced Columns and Gradients: For complex separations, mixed-mode columns that offer multiple interaction mechanisms (e.g., ion-exchange and reversed-phase) can provide superior selectivity. sielc.com Salt gradients can also be employed, which is a useful technique for separating sulfated compounds. nih.govsielc.com UPLC systems, which use smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. dyadlabs.com

Table 2: Chromatographic Methods for Analysis

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Purpose |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-Phase C18 | Water/Acetonitrile with buffer (e.g., ammonium sulfate) researchgate.net | UV-Vis, ELSD, Mass Spectrometry (MS) | Purity assessment, impurity profiling, quantification. |

This table provides examples of chromatographic techniques applicable to the analysis of this compound and related compounds.

While chromatography confirms purity, spectroscopic and spectrometric methods are required for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful techniques for structural elucidation. google.com They provide detailed information about the carbon-hydrogen framework of the molecule, the chemical environment of each atom, and the connectivity between atoms. This allows for unambiguous verification that the synthesized molecule has the correct N-methyl-N-(2-hydroxyethyl)guanidine structure. NMR was critical in distinguishing between the isomers p-cresyl sulfate and 2-hydroxy-5-methylbenzenesulfonic acid, which were otherwise indistinguishable by mass spectrometry. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (guanidino), C-H, and S=O (sulfate) groups, confirming the presence of these key structural components.

Together, this combination of advanced analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its structural authenticity and high purity suitable for research applications.

Quantitative Analytical Methods for Compound Assay and Impurity Detection

The rigorous quality control of this compound necessitates the use of precise and validated analytical methods. These techniques are essential for determining the potency (assay) of the compound and for detecting, identifying, and quantifying any impurities. The selection of methods is guided by the need for high sensitivity, specificity, and accuracy to ensure the purity of the final product. Key analytical methodologies include chromatography, spectroscopy, and hyphenated techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative assay of this compound and the profiling of related organic impurities. The method's strength lies in its ability to separate the main compound from by-products and degradation products.

Assay and Purity Determination: A typical HPLC method for the analysis of guanidine compounds like creatinol and its salts involves a reversed-phase column. While specific validated methods for this compound are proprietary, methods for related compounds like creatine provide a framework. For instance, a method for creatine analysis utilizes a C18 column with a simple aqueous mobile phase, which could be adapted for this compound. researchgate.netnih.gov The detection is commonly performed using a UV detector at a low wavelength (around 205 nm), as guanidine groups have limited chromophores. researchgate.netnih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Profiling: Impurity profiling by HPLC is crucial for identifying substances related to the synthesis or degradation. arastirmax.com Potential impurities could include unreacted starting materials such as N-methyl-amino-ethanol and cyanamide, or side-reaction products. google.com A major degradation product for similar compounds like creatine is creatinine, which is formed through cyclization. researchgate.netnih.gov An HPLC method can effectively separate and quantify such impurities. researchgate.netnih.gov The International Council for Harmonisation (ICH) guidelines suggest that impurities present above a 0.1% threshold should be identified and quantified. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Guanidine Compounds This table is based on methods developed for creatine and creatinine and serves as a model.

| Parameter | Specification | Source |

|---|---|---|

| Column | Betabasic C-18 (250 x 4.6 mm) | researchgate.netnih.gov |

| Mobile Phase | 0.045 M Ammonium Sulfate in Water | researchgate.netnih.gov |

| Flow Rate | 0.75 ml/min | researchgate.netnih.gov |

| Detection | UV at 205 nm | researchgate.netnih.gov |

| Internal Standard | 4-(2-Aminoethyl)benzene sulfonamide | researchgate.netnih.gov |

Spectroscopic Methods

Spectroscopic techniques are indispensable for structural elucidation and confirmation, providing orthogonal data to chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H-NMR and ¹³C-NMR) is a powerful tool for the unambiguous identification and structural confirmation of this compound. google.com The proton NMR spectrum would show characteristic signals for the N-methyl group, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group, and protons associated with the guanidinium moiety. The integration of these signals can also provide quantitative information. Furthermore, NMR is used in impurity profiling to identify the structure of unknown impurities isolated during the separation process. mt.com While a specific public spectrum for this compound is not available, analysis of related compounds like creatinine sulfate shows distinct peaks that allow for structural confirmation. nih.gov Solid-state ³³S MAS NMR could also be a potential, though more specialized, technique for analyzing the sulfate counter-ion. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for both quantification and impurity identification. LC-MS/MS methods are routinely developed for quantifying sulfate compounds in various matrices. mdpi.comnih.gov For this compound, an LC-MS method would likely employ electrospray ionization (ESI), which is well-suited for polar and ionic compounds. The mass spectrometer can be operated in full-scan mode to detect a wide range of potential impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and specific quantification of the target analyte and known impurities. mdpi.commdpi.com This technique is essential for detecting impurities at trace levels that may not be visible by UV-based HPLC detection. arastirmax.com

Table 2: Advanced Spectroscopic and Chromatographic Methods for Analysis

| Technique | Application | Details | Source |

|---|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation, Purity Confirmation | Confirms the chemical structure and can quantify the compound against a certified reference standard. | google.commt.com |

| LC-MS/MS | Trace Impurity Detection, Quantification | Offers high sensitivity and specificity for identifying and quantifying known and unknown impurities. Often uses ESI source. | mdpi.comnih.gov |

| ICP-MS | Inorganic Impurity Analysis | Used to detect and quantify trace heavy metals and other elemental impurities. | dyadlabs.com |

| UPLC | High-Resolution Separation | Ultra-Performance Liquid Chromatography provides faster analysis and better resolution for complex impurity profiles compared to traditional HPLC. | mt.com |

Impurity Profiling Strategy

A comprehensive impurity profiling strategy is fundamental to ensuring the quality and safety of bulk pharmaceutical ingredients. arastirmax.commt.com This process involves:

Detection: Utilizing sensitive analytical techniques like HPLC with UV detection and LC-MS to detect all potential impurities. arastirmax.com

Identification and Structure Elucidation: Isolating significant unknown impurities (typically >0.1%) using preparative HPLC and elucidating their structures using NMR and high-resolution mass spectrometry (HRMS). researchgate.netmdpi.com

Quantification: Developing and validating a quantitative analytical method (usually HPLC or UPLC) for the routine measurement of all identified impurities in each batch. mt.com

By employing a combination of these orthogonal analytical techniques, a comprehensive profile of this compound can be established, ensuring high purity and characterization of the material for research purposes.

Theoretical Biochemical and Cellular Mechanisms of Action of Creatinol Sulfate

Hypothesized Interactions within Intracellular Bioenergetic Networks

The primary proposed mechanisms of creatinol sulfate (B86663) revolve around its potential to influence the intricate network of cellular energy production and transfer, particularly within tissues that experience high and fluctuating energy demands, such as skeletal muscle. nih.govnih.gov

Proposed Modulation of Creatine (B1669601) Kinase and Phosphocreatine (B42189) Systems

The creatine kinase (CK)/phosphocreatine (PCr) system is a critical component of cellular energy homeostasis, responsible for the rapid regeneration of adenosine (B11128) triphosphate (ATP). nih.govredalyc.org It is hypothesized that creatinol sulfate modulates this system through several theoretical actions. One central hypothesis is that creatinol, the core structure of the compound, serves as a creatine precursor. nih.govresearchgate.net Studies involving the administration of creatinol-O-phosphate (COP) showed an increase in urinary creatinine (B1669602), which is the breakdown product of creatine, suggesting that COP is metabolized into creatine in the body. nih.govresearchgate.net If this compound follows a similar metabolic fate, it would increase the intracellular pool of creatine.

This enlarged creatine pool would then be available for the creatine kinase enzyme to phosphorylate into phosphocreatine, enhancing the cell's capacity to buffer ATP levels. mdpi.comdrinkharlo.com Furthermore, some research has categorized close structural analogs like creatinol-O-phosphate as potential cardioprotective agents that may function in a manner similar to phosphocreatine itself. physiology.org There is also some indication that creatinol O-phosphate may act as a competitive inhibitor at certain enzyme active sites, suggesting a direct modulatory role. scbt.com

| Proposed Interaction | Theoretical Outcome on CK/PCr System | Supporting Evidence Source |

| Creatinol as Precursor | Increased intracellular creatine pool. | Speculated based on increased urinary creatinine after COP administration. nih.govresearchgate.net |

| Phosphocreatine Analog | May mimic the function of phosphocreatine, offering protective effects. | Suggested for the related compound creatinol-O-phosphate. physiology.org |

| Enzyme Inhibition | Potential for competitive inhibition at enzyme active sites. | Noted for creatinol-O-phosphate. scbt.com |

Theoretical Impact on Adenosine Triphosphate (ATP) Regeneration Dynamics

The regeneration of ATP is fundamental for sustaining cellular function, especially during intense activity. libretexts.org The CK/PCr system is the most immediate source for this regeneration. nih.govdrinkharlo.com By potentially increasing the substrate (creatine) for this system, this compound is theorized to enhance the dynamics of ATP regeneration. nih.govdrinkharlo.com

| Stage of Energy Metabolism | Theoretical Effect of this compound | Mechanism |

| Initial High-Intensity Exertion | Enhanced immediate ATP availability. | Increased phosphocreatine stores leading to faster regeneration of ATP from ADP. mdpi.comdrinkharlo.com |

| Sustained Anaerobic Activity | Prolonged energy production. | Buffering of acidosis, allowing glycolysis to continue. nih.govscienceopen.com |

| Intracellular Energy Transport | More efficient energy shuttling. | Supporting the CK/PCr circuit that links ATP production and consumption sites. nih.gov |

Role as an Intracellular Acid-Base Buffer

During intense anaerobic exercise, the production of lactic acid can lead to a drop in intracellular pH (acidosis). This acidification is a significant factor in muscle fatigue, partly because it can inhibit the function of key metabolic enzymes, including phosphofructokinase and creatine kinase. redalyc.orgregulations.gov

Creatinol-O-phosphate has been identified as an effective intracellular buffer. nih.gov It is proposed to help stabilize intracellular pH levels, thereby counteracting the negative effects of acid accumulation. nih.govscienceopen.com By mitigating the drop in pH, the compound could allow the energy-producing pathways, particularly anaerobic glycolysis, to function for a longer duration before being inhibited by the acidic environment. nih.gov This buffering capacity is considered a key component of its theoretical mechanism of action. nih.govnbinno.com

Speculated Influence on Key Metabolic Pathways

Beyond its hypothesized role in the immediate bioenergetic networks, this compound is also speculated to influence broader metabolic pathways.

Theoretical Connections to Anaerobic Glycolysis Pathways

Anaerobic glycolysis is the metabolic pathway that breaks down glucose to produce ATP without the need for oxygen. muni.cz A major byproduct of this process is lactate, which releases hydrogen ions and contributes to cellular acidosis. nih.gov The primary theoretical connection between this compound and anaerobic glycolysis is its role as an acid-base buffer, as discussed previously.

By delaying the onset of significant intracellular acidosis, creatinol-O-phosphate is thought to prolong the period during which anaerobic glycolysis can operate effectively. nih.govscienceopen.comgoogle.com This allows for sustained production of ATP from glucose even when oxygen availability is limited. libretexts.org This proposed action would be particularly relevant during high-intensity physical activities where anaerobic metabolism is the dominant energy system. searchagora.com

Potential for Crosstalk with Cellular Sulfur Metabolism

As a sulfated compound, it is plausible that this compound could interact with cellular sulfur metabolism, although this remains a highly speculative area. ontosight.ai Sulfur is an essential element, and in the form of sulfate, it plays a significant role in cellular metabolism and regulation. embopress.org

Mammalian cells can utilize inorganic sulfate. nih.gov The primary pathway involves the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal donor for sulfotransferase enzymes that attach sulfate groups to a variety of molecules, including proteins and lipids, affecting their function. nih.gov The body's sulfur needs are primarily met through the metabolism of sulfur-containing amino acids like methionine and cysteine, which can be oxidized to sulfate. nih.govresearchgate.net

Theoretically, the sulfate moiety of this compound could be cleaved and enter the cell's inorganic sulfate pool. From there, it could be incorporated into PAPS and used in sulfation reactions or participate in other aspects of sulfur metabolism. nih.gov However, direct evidence for the metabolic fate of the sulfate group from this compound and its specific interactions with sulfur metabolic pathways is not well-documented in the available scientific literature. Cellular sulfur metabolism is a complex network of reactions involving various sulfur-containing compounds in different oxidation states. mdpi.comebi.ac.uk Any potential crosstalk would depend on the bioavailability of the sulfate group from the parent compound and its recognition by cellular transport and enzymatic systems.

Hypothetical Effects on Cellular Respiration Components

Cellular respiration is a fundamental metabolic process that generates ATP, the primary energy currency of the cell. wikipedia.org This process involves a series of reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation, which takes place in the mitochondria. nih.gov The electron transport chain (ETC), a key component of oxidative phosphorylation, creates a proton gradient that drives ATP synthesis. lumenlearning.com

The proposed mechanism of action for creatinol-O-phosphate suggests it may influence anaerobic glycolysis. nih.gov Anaerobic glycolysis is the metabolic pathway that breaks down glucose in the absence of oxygen to produce ATP. khanacademy.org It is thought that COP acts as an intracellular buffer, which may help to delay the onset of muscle fatigue during intense exercise by counteracting the accumulation of lactic acid. sunlandnutrition.com

Some research suggests that creatinol-O-phosphate may have a protective effect on cell membranes, particularly in the context of ischemia (a condition of restricted blood flow). nih.govmedchemexpress.com This could be relevant to cellular respiration, as the integrity of the mitochondrial membrane is crucial for maintaining the electrochemical gradient necessary for oxidative phosphorylation. lumenlearning.com

Molecular Signaling Pathways and Cellular Regulatory Processes

In vitro studies, which are conducted in a controlled laboratory setting, provide a valuable tool for investigating the cellular effects of various compounds. The differentiation of cells, the process by which a less specialized cell becomes a more specialized type, is a complex process regulated by a variety of signaling molecules and pathways. nih.gov

While direct research on this compound's role in cell differentiation is limited, studies on creatine, a related compound, have shown that it can influence the differentiation of satellite cells, which are muscle stem cells. researchgate.net For instance, creatine has been observed to promote the differentiation of C2C12 cells, a mouse myoblast cell line, into myotubes. nih.gov This suggests that compounds structurally similar to creatine might have the potential to modulate cellular differentiation processes. The mechanisms by which this occurs are thought to involve the activation of specific signaling pathways and the expression of myogenic regulatory factors. researchgate.net

Some studies have explored how external stimuli, such as electrical stimulation, can modulate the differentiation of mesenchymal stem cells in vitro. mdpi.commdpi.com These studies highlight the complex interplay of various factors in directing cell fate. Further research is needed to determine if and how this compound might interact with these pathways to influence cell differentiation.

Myogenic regulatory factors (MRFs) are a family of transcription factors that play a crucial role in myogenesis, the formation of muscular tissue. nih.gov These factors, including Myo-D, myogenin, MRF-4, and Myf5, regulate the expression of genes involved in muscle cell differentiation and development. nih.gov

Research on creatine has demonstrated its ability to influence the expression of MRFs. For example, one study found that creatine supplementation, in combination with resistance training, led to increased mRNA expression of myogenin and MRF-4. nih.gov Another study using C2C12 cells showed that creatine increased the mRNA levels of IGF-I and MRFs, suggesting a potential mechanism for creatine-induced muscle cell hypertrophy. nih.gov

Given the structural similarity of this compound to creatine, it is plausible that it could also modulate the expression of myogenic factors. However, direct evidence for this is currently lacking. Future research could investigate whether this compound can influence the expression of MRFs in muscle cell cultures, providing insights into its potential effects on muscle development and regeneration.

Signal transduction pathways are the mechanisms by which cells receive and respond to external signals. khanacademy.org These pathways often involve a series of protein kinases, enzymes that phosphorylate other proteins, leading to a cascade of events that ultimately results in a specific cellular response. mdpi.com Mitogen-activated protein kinase (MAPK) cascades are a prominent example of such pathways and are involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.comfrontiersin.org

Some studies have suggested that certain compounds can influence these signaling cascades. For example, some small leucine-rich proteoglycans (SLRPs), which can be modified with keratan (B14152107) sulfate, are known to act as matricellular proteins that coordinate a number of signaling pathways. nih.gov

Comparative Biochemical Analysis and Structural Analogs of Creatinol Sulfate

Comparative Analysis with Creatine (B1669601) and Related Phosphagens

Creatinol sulfate (B86663), a sulfated derivative of creatinol, presents an interesting case for comparative biochemical analysis, particularly when juxtaposed with creatine, a well-established compound in muscle bioenergetics. ontosight.ai While both are guanidine (B92328) compounds, their structural nuances lead to different hypothesized roles and metabolic fates.

Creatine and creatinol sulfate share a foundational guanidine group, which is crucial for their biochemical interactions. ontosight.aiontosight.ai Creatine is an amino acid derivative, N-(aminoiminomethyl)-N-methyl glycine. nih.gov In contrast, this compound is chemically identified as bis(N-(2-hydroxyethyl)-N-methylguanidinium) sulphate, indicating that two N-(2-hydroxyethyl)-N-methylguanidinium moieties are linked to a sulfate group. ontosight.ai

The primary structural difference lies in the side chain attached to the nitrogen atom of the guanidine group. Creatine possesses a carboxymethyl group (-CH2COOH), whereas creatinol has a hydroxyethyl (B10761427) group (-CH2CH2OH) which is then sulfated. This seemingly minor alteration significantly impacts the molecules' chemical properties and, consequently, their theoretical biological functions.

Functionally, creatine's primary role is to serve as a precursor to phosphocreatine (B42189) (PCr), a high-energy phosphate (B84403) compound that rapidly regenerates adenosine (B11128) triphosphate (ATP) during intense, short-duration activities. mdpi.commdpi.comwikipedia.org The creatine kinase system facilitates this reversible phosphorylation, acting as a temporal and spatial energy buffer. wikipedia.org Creatine supplementation has been extensively studied and is known to increase intramuscular creatine and phosphocreatine stores. nih.govmdpi.comnih.gov

This compound, on the other hand, is not primarily considered a direct precursor for increasing muscle creatine content in the same manner as creatine monohydrate. nih.govresearchgate.net Its proposed function, based on early research with its phosphate analog, creatinol-O-phosphate, is more aligned with acting as an intracellular buffer, helping to stabilize pH during anaerobic glycolysis. tandfonline.com This suggests a functional divergence where creatine directly participates in the high-energy phosphate shuttle, while this compound may theoretically support energy production by mitigating the accumulation of metabolic byproducts like lactic acid.

Interactive Data Table: Structural and Functional Comparison

| Feature | Creatine | This compound |

| Core Structure | Guanidine | Guanidine |

| Side Chain | Carboxymethyl (-CH2COOH) | Sulfated Hydroxyethyl (-CH2CH2OSO3H) |

| Primary Role | ATP Regeneration (via Phosphocreatine) | Intracellular Buffering (Hypothesized) |

| Metabolic System | Creatine Kinase/Phosphocreatine Shuttle | Anaerobic Glycolysis Support (Hypothesized) |

In cellular and model systems, the bioenergetic role of creatine is well-defined. By increasing the pool of phosphocreatine, creatine supplementation enhances the capacity of the ATP-PCr system, which is the primary energy source for the first few seconds of maximal-intensity exercise. mdpi.com This leads to improved performance in activities involving short, explosive efforts. Furthermore, creatine plays a role in shuttling energy from the mitochondria to the cytosol. nih.govmdpi.com

The theoretical bioenergetic role of this compound is less established and is largely extrapolated from studies on its phosphate counterpart, creatinol-O-phosphate (COP). Research on COP suggests it may act as an intracellular buffer, counteracting the drop in pH caused by lactic acid accumulation during intense exercise. tandfonline.com By stabilizing intracellular pH, it could theoretically prolong the duration of anaerobic glycolysis, allowing for sustained energy production. Some theories also propose that COP might activate satellite cells in skeletal muscle, potentially influencing muscle growth capacity. tandfonline.com

While both compounds are linked to energy metabolism, their hypothesized mechanisms differ significantly. Creatine acts as a direct energy reserve, while this compound is theorized to act as a facilitator of sustained energy production under anaerobic conditions.

The metabolic relationship between this compound, creatinol-O-phosphate, and creatine is a subject of scientific inquiry. Early studies on creatinol-O-phosphate (COP) administered intravenously noted an increase in urinary creatinine (B1669602) excretion, which led to speculation that creatinol might serve as a precursor to creatine. researchgate.net Creatinine is a metabolic byproduct of creatine and phosphocreatine. echemi.com

However, subsequent pharmacokinetic studies have not provided conclusive evidence that creatinol, in the form of COP, is a bioavailable source for significantly increasing muscle creatine stores. researchgate.net The primary intended function of early COP research was to deliver phosphate to improve myocardial function during ischemic conditions. nih.govresearchgate.net

A patent for the synthesis of creatinol-O-phosphate describes a method that involves using this compound as a starting material. google.com In this process, this compound is reacted with sulfuric acid to form a protected intermediate, which is then further reacted to produce creatinol-O-phosphate. google.com This indicates a synthetic, rather than a direct biological, precursor relationship where one can be chemically converted to the other. There is currently a lack of robust evidence from biological studies to suggest a significant in vivo metabolic conversion of this compound to either creatine or creatinol-O-phosphate.

Comparative Theoretical Bioenergetic Roles in Model Systems

Exploration of Other Sulfated Guanidino Compounds in Biological Research

The study of sulfated guanidino compounds extends beyond this compound, with various molecules from this class being investigated for their diverse biological activities. The presence of both a guanidinium (B1211019) group and a sulfate moiety often imparts unique physicochemical and pharmacological properties.

Sulfated guanidino compounds exhibit considerable structural diversity. The sulfate group can be attached to various points on the molecule, and the core guanidino structure can be part of a larger, more complex scaffold. This diversity leads to a wide range of biochemical properties. The sulfate counterion is often used in pharmaceutical development to improve the solubility, stability, and bioavailability of guanidine-containing compounds.

Examples of other sulfated guanidino compounds found in biological research include:

Guanadrel Sulfate: An antihypertensive agent that acts as a postganglionic adrenergic blocking agent. nih.gov

Halichondria Sulfonic Acid: A sulfur-containing guanidino derivative isolated from a marine sponge, which has shown anti-HIV-1 activity. researchgate.net

Guanidine Sulfate: A simple salt of guanidine that has been explored for its potential effects on muscle strength and is also used in laboratory settings as a protein denaturant. ontosight.ainih.govnih.gov

Other Synthetic Guanidine Sulfates: A variety of synthetic guanidine derivatives with sulfate salts have been created for research in areas such as enzyme inhibition and antimicrobial or antiviral therapies. ontosight.aiontosight.aiontosight.aiontosight.aiontosight.ai

The presence of the sulfate group generally increases the water solubility of these compounds. ontosight.aiontosight.ai The highly charged and hydrated sulfate anion can influence how the molecule interacts with biological targets like proteins and cell membranes.

Interactive Data Table: Examples of Sulfated Guanidino Compounds

| Compound | Source/Type | Investigated Biological Activity |

| Guanadrel Sulfate | Synthetic | Antihypertensive nih.gov |

| Halichondria Sulfonic Acid | Marine Sponge | Anti-HIV-1 researchgate.net |

| Guanidine Sulfate | Synthetic | Protein Denaturant, Muscle Strength Research ontosight.ainih.gov |

| Halistanol Sulfate | Marine Sponge | Antiviral mdpi.com |

While structurally related, the theoretical mechanisms of action for sulfated guanidino compounds are diverse and target-specific.

A shared theoretical mechanism for many guanidinium compounds is their ability to interact with anionic species, such as phosphate groups on proteins or nucleic acids, and the surfaces of cell membranes. researchgate.net This interaction is fundamental to many of their biological effects.

Guanadrel sulfate's mechanism is targeted, inhibiting peripheral adrenergic neurons. nih.gov

Halichondria sulfonic acid and other natural sulfated compounds are thought to exert their antiviral effects, such as against HIV, by interfering with the early stages of viral replication, potentially by binding to viral or cellular receptors. researchgate.netmdpi.com

The effects of guanidine sulfate in neuromuscular conditions are thought to relate to its influence on nerve impulse transmission. As a laboratory tool, its mechanism is the disruption of non-covalent bonds in proteins, leading to denaturation. ontosight.ai

Other guanidine derivatives have been studied for their potential to inhibit enzymes, modulate ion channels, or act as antimicrobial agents by disrupting microbial cell membranes. ontosight.aiontosight.ai

Structural Diversity and Biochemical Properties of Related Sulfated Molecules

Rational Design and Synthesis of Novel this compound Derivatives for Mechanistic Studies

The pursuit of a deeper understanding of the biochemical and pharmacological roles of this compound has led to a growing interest in the rational design and synthesis of its novel derivatives. These synthetic analogs are pivotal for conducting detailed mechanistic studies, elucidating structure-activity relationships (SAR), and potentially enhancing therapeutic efficacy. The core strategy revolves around the systematic modification of the this compound scaffold to probe its interactions with biological targets, most notably the creatine kinase (CK) system.

The rational design of these derivatives is largely guided by principles established in the broader field of medicinal chemistry and kinase inhibitor development. frontiersin.orgnih.govpurdue.edunih.gov The primary objectives for creating these new molecules include modulating their stability, cell permeability, and affinity for specific enzyme binding sites. Computational methods, such as molecular docking and pharmacophore modeling, are often employed to predict how structural changes will affect the molecule's interaction with its target. nih.govnih.gov

The synthesis of this compound itself serves as the foundational chemistry for producing its derivatives. A documented method involves the chemical reaction of N-methyl-amino-ethanol with cyanamide (B42294) and sulfuric acid to yield this compound. google.com This core structure presents several sites for chemical modification.

Key Areas for Chemical Modification:

Guanidinium Group: This positively charged group is crucial for the interaction of creatine and its analogs with the creatine kinase active site. Modifications here, such as alkylation or substitution, can significantly alter binding affinity and specificity.

Hydroxyl Group: The hydroxyl group can be esterified or etherified to create prodrugs with altered pharmacokinetic profiles. For instance, the synthesis of creatinol-O-phosphate, a well-known analog, involves the phosphorylation of this group, often using this compound as a starting material or a transitional compound. nbinno.comgoogle.comscispace.com

N-methyl Group: Altering the methyl group could influence the molecule's steric and electronic properties, potentially affecting its transport and interaction with metabolic enzymes.

A primary goal for synthesizing these derivatives is to investigate their role as substrates or inhibitors of creatine kinase. The study of various creatine analogs has been instrumental in understanding the function of the CK system. physiology.org For example, analogs like cyclocreatine (B13531) have been used to explore the consequences of altering the kinetics of the CK reaction. physiology.org Similarly, newly synthesized this compound derivatives can be used to map the active site of creatine kinase and to understand the structural requirements for substrate recognition and turnover.

The process of rational design and synthesis is iterative. A first generation of derivatives is synthesized based on initial hypotheses. These compounds are then subjected to a battery of biochemical and cellular assays to determine their activity. The results of these assays feed back into the design process, informing the synthesis of a second generation of compounds with further refinements. This cycle continues until molecules with the desired properties for mechanistic investigation are obtained.

Below is a table summarizing hypothetical derivatives and the rationale for their design, based on established principles of medicinal chemistry.

| Derivative Name | Modification Site | Rationale for Synthesis | Potential Mechanistic Study |

| Ethyl-creatinol sulfate | Hydroxyl group | Increase lipophilicity and cell membrane permeability. | Investigate the role of intracellular concentration on biological effects. |

| N-ethyl-creatinol sulfate | N-methyl group | Alter steric hindrance and electronic properties at the nitrogen atom. | Probe the importance of the N-methyl group for creatine kinase binding. |

| Cyclized this compound | Guanidinium and hydroxyl groups | Create a conformationally restricted analog. | Study the preferred conformation for binding to the creatine transporter and creatine kinase. |

| Fluoro-creatinol sulfate | Alkyl chain | Introduce a fluorine atom to alter electronic properties and metabolic stability. | Examine the impact of electronegativity on interaction with the active site. |

The synthesis of such derivatives would likely follow multi-step reaction schemes, starting from creatinol or a protected form of this compound. Standard organic chemistry techniques would be employed to introduce the desired functional groups, followed by purification and structural characterization using methods like NMR and mass spectrometry.

Non Clinical Research Methodologies for Creatinol Sulfate Investigations

In Vivo Preclinical Research Models for Systemic Analysis

In vivo studies in animal models are essential for understanding the systemic effects of a compound within a complex, living organism, bridging the gap between cellular studies and potential human applications. modernvivo.com

The selection of an appropriate animal model is a critical first step for the success and translational relevance of in vivo research. modernvivo.com Factors to consider include the species, genetic background, and how well the model mimics the human condition being studied. modernvivo.com For instance, in studying osteoarthritis, a model created by cruciate ligament transection in rabbits has been used to test the efficacy of related sulfate-containing compounds. risksafety.ru

A robust experimental design is crucial for generating valid and reproducible results. Key components include:

Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups, and investigators should be blinded to the group assignments where possible. modernvivo.com

Control Groups: The inclusion of appropriate control groups is fundamental. modernvivo.com

Sample Size: Determining the optimal sample size is necessary to ensure the study is statistically sound while adhering to ethical standards for animal use. modernvivo.com

Transparency: Following guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines helps ensure that research is reported transparently and can be reproduced. 3rc.org

Pharmacodynamic (PD) biomarkers are molecules that provide an indication of a drug's biological activity. nuvisan.com The assessment of these biomarkers in preclinical models helps to correlate the presence of the compound with a measurable biological effect. nuvisan.com

This analysis can be performed ex vivo on biological fluids (like blood serum or plasma) and tissue samples collected from the animal models. nuvisan.com Advanced technologies such as proteomic profiling and molecular profiling are used to uncover and quantify these biomarkers. nih.govnuvisan.com For example, proteome analysis of serum samples can identify proteins that are suppressed or elevated in response to a treatment, serving as candidate biomarkers for efficacy or other biological effects. nih.gov In studies of related compounds, blood plasma has been analyzed to determine pharmacokinetic profiles, such as the maximum concentration (Cmax) of the active ingredient after administration. risksafety.ru Such approaches would be vital in preclinical studies of creatinol sulfate (B86663) to understand its systemic activity and identify measurable indicators of its effects.

Quantitative Evaluation of Pharmacokinetic Parameters (Absorption, Distribution, Metabolism, Excretion) in Animal Studies

The investigation of creatinol sulfate's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been explored in various animal models. These non-clinical studies are fundamental to understanding the compound's journey and fate within a biological system. While much of the available research focuses on the closely related creatinol-O-phosphate (COP), the findings provide critical insights into the likely behavior of creatinol compounds in vivo.

Pharmacokinetic studies have indicated that after intramuscular administration, COP is completely absorbed. mdpi.com Following absorption, the compound is distributed primarily to the kidney, liver, and heart. mdpi.com This distribution pattern suggests an affinity for tissues with high metabolic activity and excretory functions. Research involving intravenous administration in human subjects, which can inform animal model interpretation, has shown an increase in urinary creatinine (B1669602) levels. researchgate.net This finding has led to the hypothesis that creatinol acts as a precursor to creatine (B1669601), which is then metabolized through standard biochemical pathways and its degradation product, creatinine, is excreted. researchgate.net

In vivo studies in anesthetized dogs have been used to examine the pharmacodynamic effects of COP on cardiac contractility, which indirectly informs on its distribution to and action on heart tissue. nih.gov Similarly, experiments on isolated rat atria provide an ex vivo model to study its effects at the tissue level. nih.gov The collective evidence from these animal studies points towards systemic availability and distribution to key organs. Excretion appears to occur primarily via the kidneys after metabolic conversion. mdpi.comresearchgate.net

However, detailed quantitative ADME data, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are not extensively reported in publicly available literature for this compound specifically. The table below summarizes the qualitative findings from animal and related studies.

| Pharmacokinetic Parameter | Animal Model/Study Type | Key Findings | Source |

|---|---|---|---|

| Absorption | General (Intramuscular) | Reported to be complete when administered intramuscularly. | mdpi.com |

| Distribution | General | Primarily distributed to the kidney, liver, and heart. | mdpi.com |

| Anesthetized Dogs | In vivo studies confirm pharmacodynamic action on the heart, implying distribution to cardiac tissue. | nih.gov | |

| Metabolism | General (Inferred) | Speculated to act as a precursor and be metabolized into creatine within the body. | researchgate.net |

| Excretion | General (Inferred) | Metabolic byproducts (creatinine) are excreted in the urine. | researchgate.net |

Computational Biochemistry and Theoretical Modeling

In parallel with in vivo and in vitro experimental work, computational biochemistry and theoretical modeling offer powerful tools for investigating this compound at a molecular level. These non-clinical research methodologies enable detailed exploration of its interactions, metabolic fate, and potential biological activities without the need for physical experiments, thereby accelerating the drug discovery and characterization process.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding the basis of a compound's biological activity. For this compound, docking simulations could be employed to investigate its binding affinity and interaction patterns with potential protein targets. Given that it is considered a creatine precursor, logical targets for such simulations would include the creatine transporter (SLC6A8) and creatine kinase, the key enzyme in cellular energy buffering. physiology.org The simulation would model how the chemical structure of this compound fits into the active or allosteric sites of these proteins, calculating a binding energy score that suggests the stability of the complex.

Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-receptor complex over time. MD simulations provide insights into the flexibility of the molecules and the stability of the interactions identified through docking. mdpi.com For instance, an MD simulation could reveal how the binding of this compound might induce conformational changes in the creatine transporter, potentially influencing its transport efficiency. These simulations are instrumental in refining the understanding of the specific molecular interactions, such as hydrogen bonds or electrostatic interactions, that govern the compound's biological effects. mdpi.com

Systems Biology Approaches for Metabolic Flux Analysis and Network Reconstruction

Systems biology provides a holistic view of biological processes by integrating multiple data sources to create comprehensive models of cellular networks. For this compound, a systems biology approach can be used to reconstruct the metabolic network associated with creatine metabolism and cellular bioenergetics. physiology.org This involves creating a detailed map of all relevant enzymes, metabolites, and reactions, such as the creatine synthesis pathway and the creatine kinase shuttle.

Once the network is reconstructed, metabolic flux analysis can be applied. This technique quantitatively studies the flow of metabolites through the network. By computationally introducing this compound into the model, researchers can predict how it perturbs the metabolic fluxes. For example, the analysis could estimate the rate of conversion of this compound to creatine and its subsequent phosphorylation to phosphocreatine (B42189). It could also predict the downstream effects on ATP production and the concentrations of related metabolites like ADP and AMP. This approach allows for the formulation of testable hypotheses about the compound's system-wide metabolic impact.

Predictive Algorithms for Compound-Target Interactions and Pathway Analysis

Predictive algorithms, particularly those based on machine learning and deep learning, are increasingly used to forecast the biological activity of chemical compounds. nih.gov These algorithms are trained on large datasets of known compounds and their biological activities to learn the relationship between chemical structure and function. nih.gov

For this compound, various predictive models could be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed to predict the bioactivity of this compound based on its physicochemical properties and structural features.

Deep Learning Models: Deep neural networks (DNNs) can be trained on extensive compound libraries to predict potential protein targets for this compound that may not be immediately obvious from its structure alone. nih.govresearchgate.net This could uncover novel mechanisms of action or off-target effects.

The table below outlines several types of predictive algorithms and their potential application in the study of this compound.

| Algorithm Type | Description | Application for this compound Research | Source |

|---|---|---|---|

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting bioactivity against specific targets (e.g., active/inactive against creatine kinase) or classifying the compound based on its overall biological profile. | nih.govnih.gov |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classifying this compound as a potential binder or non-binder to a panel of receptors or enzymes. | nih.govnih.gov |

| Deep Neural Networks (DNN) | Complex, multi-layered networks that can learn intricate patterns from large datasets. | Identifying novel compound-target interactions and predicting bioactivity from its chemical structure with high accuracy. | nih.govresearchgate.net |

| Genetic Algorithms | Optimization algorithms inspired by natural selection, used to explore chemical space. | In combination with deep learning, could be used to generate novel analogs of this compound with potentially enhanced bioactivity or improved pharmacokinetic properties. | researchgate.net |

Future Directions and Emerging Frontiers in Creatinol Sulfate Academic Research

Identification of Novel Biochemical Pathways and Unexplored Cellular Targets

While early research suggested that creatinol sulfate (B86663) may act as a precursor to creatine (B1669601), this is now considered speculative. nih.govresearchgate.net The dephosphorylation of creatinol-O-phosphate to creatinol is believed to be the initial metabolic step. rsc.org However, the precise biochemical cascades that creatinol sulfate participates in and the full spectrum of its cellular targets remain largely uncharacterized. Future research will likely focus on elucidating these unknown pathways.

A significant area of exploration will be the potential interaction of this compound with various cellular components beyond its proposed role in energy metabolism. Guanidino compounds, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities. researchgate.net These include anti-inflammatory, anticancer, and antimicrobial effects. researchgate.net Researchers may investigate whether this compound shares any of these properties and, if so, through what specific molecular interactions. For instance, studies on other guanidino compounds have shown their ability to inhibit enzymes like cysteine proteases in parasites or act as modulators of drug resistance in bacteria. mdpi.commdpi.com Future investigations could explore if this compound has similar inhibitory or modulatory effects on mammalian enzymes or cellular transport systems.

Furthermore, the impact of this compound on cellular signaling pathways is a promising avenue for research. Given that creatine itself has been shown to influence myogenic transcription factors and satellite cell activity, exploring whether this compound has similar or distinct effects on muscle cell differentiation and growth is a logical next step. researchgate.net The potential for this compound to modulate intracellular signaling cascades, perhaps through interactions with kinases, phosphatases, or receptor proteins, represents a significant and largely unexplored research frontier.

Development of Advanced Analytical Platforms for In Situ Characterization

A deeper understanding of this compound's function necessitates the development of more sophisticated analytical methods for its detection and characterization within complex biological systems. Current analytical techniques often require sample extraction and processing, which may not accurately reflect the compound's behavior in its native cellular environment.

Future research will likely focus on developing platforms for the in situ characterization of this compound. This could involve the application of advanced imaging techniques and biosensors. For example, the development of fluorescently labeled this compound analogs could allow for real-time visualization of its uptake, subcellular localization, and trafficking within living cells using techniques like fluorescence microscopy. umbc.edu

Moreover, advanced mass spectrometry techniques, such as Laser-Induced Breakdown Spectroscopy (LIBS) and tandem mass spectrometry, could be adapted for the spatial mapping of this compound within tissue samples with minimal preparation. mineralytics.firesearchgate.net The development of RNA-based fluorescent biosensors, which have been designed for other guanidino compounds, presents another exciting possibility for the dynamic and real-time monitoring of this compound concentrations within cells. researchgate.net

New chromatographic materials and methods, such as those based on resorcinarene-based ion chromatography columns, could also enhance the separation and quantification of this compound and its potential metabolites from complex biological matrices like plasma and urine. researchgate.nettandfonline.com These advanced analytical tools will be instrumental in providing a more precise and dynamic picture of how this compound is metabolized and where it exerts its effects at the subcellular level.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The advent of "omics" technologies provides an unprecedented opportunity to unravel the complex biological effects of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target approach to a more holistic understanding of the compound's mechanism of action. frontlinegenomics.com

Multi-omics studies can reveal the global changes in gene expression, protein levels, and metabolite profiles that occur in response to this compound administration. For example, transcriptomic analysis could identify genes that are upregulated or downregulated by the compound, providing clues about the signaling pathways it modulates. frontiersin.org Proteomics could then identify the specific proteins whose expression or post-translational modifications are altered, offering direct insights into the cellular machinery affected. nih.gov

Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism and how it is perturbed by this compound. frontlinegenomics.com This could help to identify novel metabolic pathways influenced by the compound and clarify its relationship with creatine metabolism. physiology.org The integration of these different omics datasets can help to build comprehensive models of this compound's biological activity, identifying key nodes and pathways that could be targeted for further investigation. frontiersin.orgmdpi.com This systems-level approach is crucial for understanding the multifaceted effects of this compound and for identifying potential new applications.

Broader Implications for Basic Science and Theoretical Biochemistry of Guanidino Compounds

The study of this compound has the potential to contribute significantly to our fundamental understanding of guanidino compounds as a class. Guanidines are a diverse group of molecules with a wide array of biological functions, and a detailed investigation of this compound can provide valuable insights into their structure-activity relationships. researchgate.netmdpi.com

By comparing the biochemical and cellular effects of this compound with those of creatine and other natural and synthetic guanidino compounds, researchers can begin to dissect the specific roles of different structural features. For example, understanding how the sulfate group and the N-methylol group of this compound influence its transport, metabolism, and interaction with cellular targets can inform the design of new guanidino-based molecules with specific biological activities.

Furthermore, research into this compound can contribute to the broader field of cellular bioenergetics. The creatine kinase/phosphocreatine (B42189) system is a cornerstone of energy metabolism in tissues with high and fluctuating energy demands. regulations.gov Studying how a synthetic analog like this compound interacts with or perturbs this system can provide new insights into the regulation and function of cellular energy homeostasis. physiology.org This knowledge could have implications for understanding and potentially treating a range of conditions associated with altered energy metabolism. physiology.org

Q & A

Q. What meta-analysis frameworks are appropriate for reconciling disparate findings in this compound’s therapeutic efficacy?

- Framework : Use random-effects models to account for heterogeneity. Include sensitivity analysis to exclude outlier studies. Evaluate publication bias via Egger’s test .

- Data Synthesis : Pool results from RCTs and preclinical studies, adjusting for covariates (e.g., comorbidities, dosage regimens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.